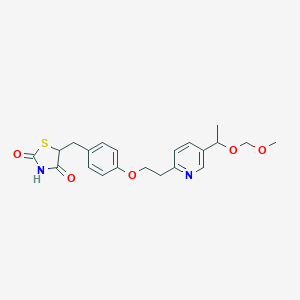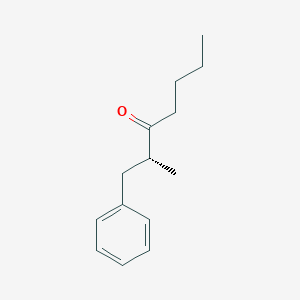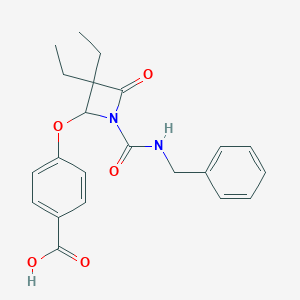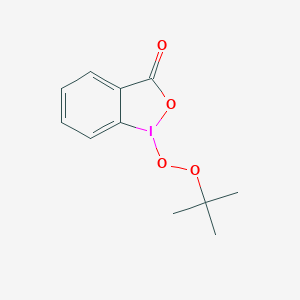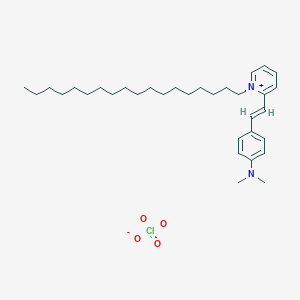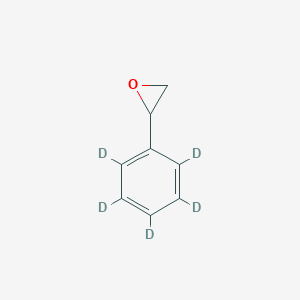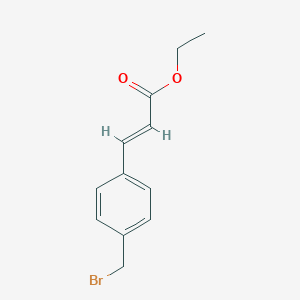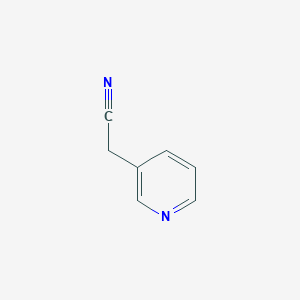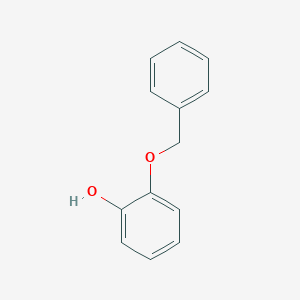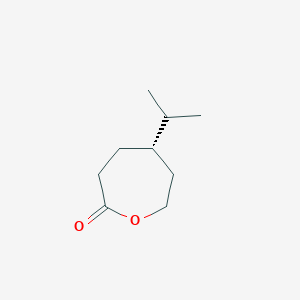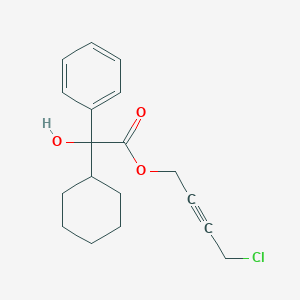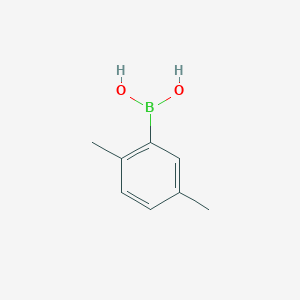
2,5-Dimethylphenylboronic acid
Descripción general
Descripción
2,5-Dimethylphenylboronic acid is a biochemical reagent . It is also known as p-Xyleneboronic acid . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylphenylboronic acid is represented by the linear formula (CH3)2C6H3B(OH)2 . This indicates that the compound consists of a phenyl ring with two methyl groups (CH3) and a boronic acid group (B(OH)2).Chemical Reactions Analysis
2,5-Dimethylphenylboronic acid is used as a reactant in various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
2,5-Dimethylphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 186-191 degrees Celsius . The compound is soluble in methanol .Aplicaciones Científicas De Investigación
2,5-Dimethylphenylboronic Acid is a chemical compound used in scientific research. It’s a white to light yellow powder to crystal with a melting point of 192 °C . It’s soluble in methanol .
-
Suzuki-Miyaura Cross Coupling Reaction
- This reaction is a type of palladium-catalyzed cross coupling reaction, used widely in organic synthesis .
- 2,5-Dimethylphenylboronic Acid can be used as a reactant in this reaction .
- The reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
-
Pharmaceuticals
- 2,5-Dimethylphenylboronic Acid can be used in the synthesis of pharmaceutical compounds.
- The specific methods of application and experimental procedures would depend on the particular pharmaceutical compound being synthesized.
- The outcomes of these syntheses would also vary, but the goal is typically to create a compound with therapeutic properties.
-
Extraction of Sugars
- This compound can be used as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
- The specific methods of application and experimental procedures would depend on the particular extraction process .
- The outcome of this process is the successful extraction of sugars from an aqueous solution .
-
Food, Drug, Pesticide or Biocidal Product Use
- 2,5-Dimethylphenylboronic Acid can be used in the synthesis of food, drug, pesticide or biocidal products .
- The specific methods of application and experimental procedures would depend on the particular product being synthesized .
- The outcomes of these syntheses would also vary, but the goal is typically to create a compound with specific properties .
-
Palladium-Catalyzed Suzuki Coupling Reactions
-
One-Pot ipso-Nitration of Arylboronic Acids
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMZKLJLVGQZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370238 | |
| Record name | 2,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylboronic acid | |
CAS RN |
85199-06-0 | |
| Record name | 2,5-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

